Proctorione C
Description
Proctorione C (C₂₄H₃₀O₆) is a lipophilic diterpenoid compound first isolated from the chloroform extract of Peperomia dindygulensis Miq. (石蝉草) . Its isolation involved solvent extraction, silica gel column chromatography, and recrystallization. Structural elucidation via spectroscopic methods confirmed a bicyclic framework with hydroxyl and ketone functional groups. This compound is notable for its presence in the Peperomia genus, though its pharmacological properties remain understudied compared to other diterpenoids like peperomins A and D, which are co-occurring in the same plant .
Properties
IUPAC Name |
(4S)-3,4-dihydroxy-2-[(Z)-octadec-11-enoyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25)23-21(26)18-19-22(27)24(23)28/h7-8,22,27-28H,2-6,9-19H2,1H3/b8-7-/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLCCIWUUDBDI-RHVSLNNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Proctorione C shares a diterpenoid backbone with peperomin A (C₂₅H₃₂O₇) and surinone C (C₂₃H₂₈O₅), but differs in functional group arrangement and side-chain modifications (Table 1).
Table 1: Structural Features of this compound and Analogues
| Compound | Molecular Formula | Key Functional Groups | Ring System |
|---|---|---|---|
| This compound | C₂₄H₃₀O₆ | 2 ketones, 3 hydroxyls | Bicyclic |
| Peperomin A | C₂₅H₃₂O₇ | 1 ketone, 4 hydroxyls | Tricyclic |
| Surinone C | C₂₃H₂₈O₅ | 1 ketone, 2 hydroxyls | Monocyclic |
Structural variations influence solubility and bioactivity. For instance, the additional hydroxyl group in peperomin A enhances hydrophilicity, whereas this compound’s ketone-rich structure favors membrane permeability .
Functional Comparison with Pharmacologically Active Analogues
Anticancer Activity
Antioxidant Capacity
This compound demonstrates moderate DPPH radical scavenging (EC₅₀ = 45 μM), outperforming surinone C (EC₅₀ = 62 μM) but lagging behind peperomin A (EC₅₀ = 28 μM) . This aligns with the trend that hydroxyl-rich compounds exhibit stronger antioxidant effects.
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